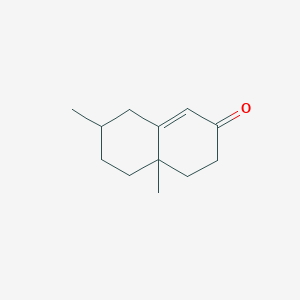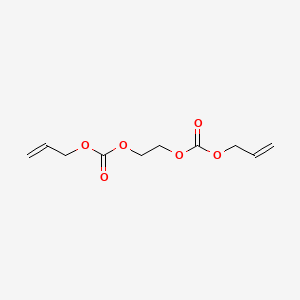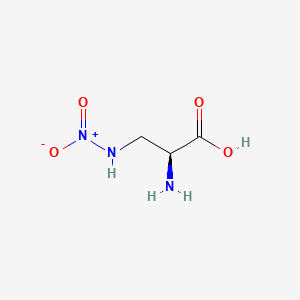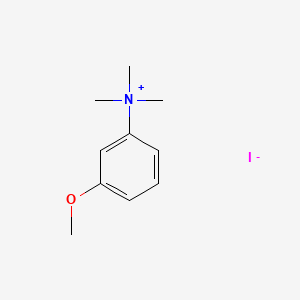
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their two fused benzene rings, which can undergo various chemical modifications. This particular compound is notable for its hexahydro structure, indicating the presence of additional hydrogen atoms compared to the standard naphthalene structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves the hydrogenation of a naphthalene derivative. Common starting materials include 4a,7-Dimethyl-naphthalene, which undergoes catalytic hydrogenation under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process would include the purification of the final product through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, or materials.
作用機序
The mechanism of action of 4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4a,7-Dimethyl-naphthalene: Lacks the hexahydro structure, making it less saturated.
Hexahydronaphthalene: Similar hydrogenation but without the dimethyl groups.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with different hydrogenation pattern.
Uniqueness
4a,7-Dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is unique due to its specific hydrogenation pattern and the presence of dimethyl groups, which can influence its chemical reactivity and physical properties.
特性
CAS番号 |
61187-86-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
4a,7-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-9-3-5-12(2)6-4-11(13)8-10(12)7-9/h8-9H,3-7H2,1-2H3 |
InChIキー |
LROHDRDYRKPWOS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(CCC(=O)C=C2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)


![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)




![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
